molecular formula C10H16N4O2 B1443683 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester CAS No. 1251016-63-3

3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

Cat. No. B1443683
CAS RN: 1251016-63-3
M. Wt: 224.26 g/mol
InChI Key: ZRLOOYBJFUODRF-UHFFFAOYSA-N
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Description

“3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” is a chemical compound . It belongs to the class of nitrogen-containing heterocycles .


Synthesis Analysis

The synthesis of similar compounds involves methods of heterocyclization . A general approach to the synthesis of [1,2,3]triazolo [1,5-a]-pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings . The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, form triazolopyrazines as a result of lactam cyclization .


Molecular Structure Analysis

The molecular structure of “3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” is characterized by the presence of a triazolo[4,5-c]pyridine core .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include intramolecular azide-alkyne cycloaddition . This process involves the reaction of azides with acetylenedicarboxylic acid ester to yield 1,2,3-triazoles, which then undergo lactam cyclization to form triazolopyrazines .

Scientific Research Applications

Organic Synthesis

This compound has been used in the synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This process involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C .

Huisgen Thermal Cycloaddition

The compound has been used in Huisgen thermal cycloaddition reactions . This is a type of organic reaction where a dipolarophile reacts with a 1,3-dipole to form a five-membered ring .

Construction of Bicyclic Fused Triazolium Ionic Liquids

The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which is part of the compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

Synthesis of Substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines

The compound has been used in the synthesis of substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines . These compounds are known to have high biological potential and have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity .

Pharmaceutical Testing

The compound is used for pharmaceutical testing . High-quality reference standards of this compound are used for accurate results .

P2X7 Antagonist Clinical Candidate

The compound has been used in the discovery synthesis and preclinical profiling of a P2X7 antagonist clinical candidate . This is a type of drug that blocks the P2X7 receptor, which plays a role in inflammation and pain sensation .

Safety and Hazards

The safety and hazards associated with “3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” are not explicitly mentioned in the available data .

Future Directions

The future directions for “3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” could involve further exploration of its potential applications in medicinal chemistry . The development of compound collections containing “privileged scaffolds” like this one may help to overcome challenges associated with commercial compound libraries, such as low hit rates, poor physicochemical properties, and the presence of undesirable functional groups .

properties

IUPAC Name

tert-butyl 2,4,6,7-tetrahydrotriazolo[4,5-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-5-4-7-8(6-14)12-13-11-7/h4-6H2,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLOOYBJFUODRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NNN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
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3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester

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